molecular formula C20H17BrClN3S B2636846 N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-92-2

N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2636846
CAS RN: 393823-92-2
M. Wt: 446.79
InChI Key: LSXHVMXYXQZAGH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H17BrClN3S and its molecular weight is 446.79. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide analogues have been synthesized and evaluated for anticonvulsant activity. Some compounds in this series exhibited significant activity in the minimal clonic seizure model, with one particular compound showing up to 75% protection against minimal clonic seizures at specific dosages (Ahsan et al., 2013).

Anticancer Activity

Research has explored the anticancer potential of these compounds. A study found that a specific analogue significantly inhibited cell viability in prostate and breast cancer cells. This compound also strongly reduced cell migration and induced apoptosis via caspase-3 activation (Seo et al., 2019).

Antimicrobial and Antifungal Activities

Several derivatives of this chemical have been synthesized and investigated for their antimicrobial activity. Some compounds displayed potent activity against both Gram-negative and Gram-positive bacteria, with one compound in particular showing higher antifungal activity towards certain fungi compared to a standard antifungal drug (Hafez et al., 2016).

Monoamine Oxidase Inhibition

These compounds have also been evaluated for their monoamine oxidase (MAO) inhibitory activity. Some derivatives showed high selectivity for inhibiting the MAO-A enzyme, with potential implications for treating disorders like depression (Koç et al., 2014).

Molecular Docking Studies

Molecular docking studies of carbothioamide derivatives revealed insights into potential binding patterns with specific protein targets. Such studies are crucial for understanding the interaction mechanisms of these compounds at the molecular level (Uzun, 2022).

Spectroscopic Analysis and Antimicrobial Potential

A novel derivative was analyzed using various spectroscopic methods and screened for antimicrobial activity against several bacterial and fungal strains. The study provided valuable insights into the electronic properties and potential antimicrobial efficacy of this compound (Sivakumar et al., 2020).

properties

IUPAC Name

N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3S/c21-15-5-9-17(10-6-15)23-20(26)25-13-12-24-11-1-2-18(24)19(25)14-3-7-16(22)8-4-14/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHVMXYXQZAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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